molecular formula C20H19N5O3S B11243209 3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

3,5-dimethoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide

Cat. No.: B11243209
M. Wt: 409.5 g/mol
InChI Key: KKTJLUWIJNRVAT-UHFFFAOYSA-N
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Description

3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a triazolothiadiazole moiety, which is known for its diverse pharmacological activities. The compound’s structure includes a benzamide core substituted with methoxy groups and a triazolothiadiazole ring, making it a potential candidate for various scientific and industrial applications.

Properties

Molecular Formula

C20H19N5O3S

Molecular Weight

409.5 g/mol

IUPAC Name

3,5-dimethoxy-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C20H19N5O3S/c1-12-22-23-20-25(12)24-19(29-20)14-6-4-13(5-7-14)11-21-18(26)15-8-16(27-2)10-17(9-15)28-3/h4-10H,11H2,1-3H3,(H,21,26)

InChI Key

KKTJLUWIJNRVAT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC(=CC(=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves multiple steps, starting with the preparation of the triazolothiadiazole ring. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole . The benzamide core is then introduced through a series of condensation reactions, where the methoxy groups are added using appropriate methoxylating agents under controlled conditions . Industrial production methods typically involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The triazolothiadiazole moiety is known to inhibit certain enzymes and receptors, leading to its antimicrobial and anticancer effects . The compound can bind to DNA gyrase and topoisomerase, disrupting DNA replication and cell division in microbial and cancer cells .

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazole derivatives, such as:

The uniqueness of 3,5-DIMETHOXY-N-[(4-{3-METHYL-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL}PHENYL)METHYL]BENZAMIDE lies in its specific substitution pattern and the presence of both methoxy and triazolothiadiazole groups, which contribute to its diverse pharmacological activities.

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